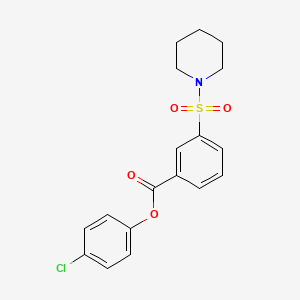
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine, also known as BBPD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BBPD is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been extensively studied.
作用機序
The mechanism of action of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is not fully understood. However, it has been proposed that N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine may interact with nitroaromatic compounds through a charge-transfer mechanism, leading to a change in the optical properties of the compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine. However, some studies have shown that N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine may have cytotoxic effects on cancer cells. Additionally, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been shown to have low toxicity in zebrafish embryos, making it a potential candidate for further development in biomedical applications.
実験室実験の利点と制限
One of the main advantages of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is its high sensitivity and selectivity for nitroaromatic compounds, making it a promising candidate for explosives detection and optical sensors. However, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has some limitations, including its insolubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine research. One potential direction is the development of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine-based sensors for environmental monitoring and homeland security applications. Another direction is the use of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine in biomedical applications, such as cancer therapy and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine and its potential applications in various fields.
In conclusion, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine can be synthesized using various methods, including the nitration of 4-bromoaniline followed by a reaction with 3,5-dinitropyridine. Another method involves the reaction of 4-bromoaniline with 3,5-dinitrochlorobenzene. The resulting N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine compound can be purified using recrystallization or column chromatography.
科学的研究の応用
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been studied for its potential applications in various scientific research fields, including explosives detection, optical sensors, and organic electronics. In explosives detection, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been shown to be a highly sensitive and selective sensor for nitroaromatic explosives. In optical sensors, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been used as a fluorescent probe for detecting metal ions. In organic electronics, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been used as a hole-transporting material in organic solar cells and light-emitting diodes.
特性
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N5O4/c18-10-1-5-12(6-2-10)20-16-14(23(25)26)9-15(24(27)28)17(22-16)21-13-7-3-11(19)4-8-13/h1-9H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUVQLQFGYIRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)
![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)



![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)